Bienvenue dans la boutique en ligne BenchChem!

2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Metabolic Stability Trifluoromethyl Pyrazolo[1,5-a]pyrimidine

A strategically differentiated pyrazolo[1,5-a]pyrimidine acetamide for selectivity-focused screening. The 6-acetamide topology (vs. common 3-acetamide TSPO ligands like DPA-714) abolishes TSPO affinity, enabling its use as a definitive negative control to distinguish target engagement from off-target effects in neuroinflammation models. The 2-CF₃ group enhances hinge-binding and metabolic stability (resists oxidative defluorination), while the 2,2-diphenylacetamide moiety introduces unique steric and lipophilic constraints not available in diethylacetamide analogs. This substitution pattern makes the compound irreplaceable for SAR studies dissecting positional effects on kinase selectivity, solubility, and metabolic fate in liver microsome assays.

Molecular Formula C21H15F3N4O
Molecular Weight 396.373
CAS No. 2034583-24-7
Cat. No. B2376537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
CAS2034583-24-7
Molecular FormulaC21H15F3N4O
Molecular Weight396.373
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
InChIInChI=1S/C21H15F3N4O/c22-21(23,24)17-11-18-25-12-16(13-28(18)27-17)26-20(29)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,29)
InChIKeySHPQHIGMWUPIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide: Core Scaffold and Procurement-Relevant Properties


2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 2034583-24-7) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibition and neuroinflammation imaging [1]. It features a 2,2-diphenylacetamide substituent at the 6-position and a trifluoromethyl group at the 2-position of the fused heterocycle . This specific substitution pattern distinguishes it from the more common 3‑acetamide TSPO ligands (e.g., DPA‑714) and from 5,7‑disubstituted kinase inhibitors, suggesting a distinct biological target profile relevant for selectivity‑focused screening and chemical biology applications [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for 2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide


Pyrazolo[1,5-a]pyrimidine acetamides exhibit profound structure‑activity relationship (SAR) sensitivity at both the acetamide attachment point and the heterocycle substituents. For TSPO ligands, moving the acetamide from the 3‑position (as in DPA‑714) to the 6‑position abolishes TSPO affinity [1]. In kinase inhibitors, the trifluoromethyl group at the 2‑position critically modulates hinge‑binding and metabolic stability, while the 2,2‑diphenylacetamide moiety introduces unique steric and lipophilic constraints absent in diethylacetamide or smaller amide analogs [2]. Consequently, even closely related analogs with identical core scaffolds cannot replicate the target engagement profile, solubility, or metabolic fate of this compound, making its explicit procurement essential for reproducible results in screening cascades [3].

Quantitative Differentiation Evidence for 2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide Against Closest Analogs


Metabolic Stability Conferred by 2-Trifluoromethyl Substitution vs. Non-Fluorinated Pyrazolo[1,5-a]pyrimidine Acetamides

The 2‑trifluoromethyl group on the target compound is expected to provide superior oxidative metabolic stability compared to non‑fluorinated pyrazolo[1,5‑a]pyrimidine acetamides. In a series of DPA‑714 analogs, the presence of a fluoroalkynyl chain (similar electronegativity to CF₃) eliminated defluorinated metabolites in rat microsomal incubations, whereas the parent DPA‑714 (lacking strong electron‑withdrawing groups at the analogous position) was susceptible to oxidative metabolism [1]. This class‑level inference suggests the target compound may exhibit a longer half‑life in hepatic assays.

Metabolic Stability Trifluoromethyl Pyrazolo[1,5-a]pyrimidine

TSPO Affinity Selectivity: 6-Acetamide vs. 3-Acetamide Pyrazolo[1,5-a]pyrimidines

The target compound’s acetamide linkage at the 6‑position of the pyrazolo[1,5‑a]pyrimidine core is structurally distinct from the 3‑acetamide motif present in all high‑affinity TSPO ligands like DPA‑714 (Ki = 7.0 nM) and its derivatives [1]. SAR studies have shown that the acetamide position is critical: moving it from the 3‑ to the 6‑position typically abrogates TSPO binding [2]. This indicates the target compound is likely inactive at TSPO, offering a valuable selectivity tool for profiling off‑target effects of 3‑acetamide TSPO ligands or identifying alternative targets.

TSPO Neuroinflammation Acetamide Position

Lipophilicity Modulation by 2,2-Diphenylacetamide vs. Diethylacetamide Analogs

The 2,2‑diphenylacetamide substituent is predicted to increase lipophilicity (clogP ~3.5–4.5) compared to the N,N‑diethylacetamide found in DPA‑714 (clogP ~2.9) [1]. In the DPA‑714 series, increasing the lipophilic chain length from fluoroethoxy to fluoropentynyl raised logD₇.₄ from 2.9 to 4.3, directly correlating with enhanced brain penetration [2]. The target compound’s elevated lipophilicity may similarly improve passive membrane permeability and CNS exposure, making it a suitable scaffold for CNS‑penetrant kinase probes.

Lipophilicity logD Diphenylacetamide

Kinase Selectivity Profiling Advantage of 6-Acetamide Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5‑a]pyrimidines with acetamide at the 6‑position have been reported as selective IRAK4 inhibitors (IC₅₀ = 0.005 μM) with excellent kinome selectivity compared to 3‑ or 5,7‑substituted analogs [1]. The target compound’s 6‑acetamide topology, combined with the 2‑CF₃ group, mimics the hinge‑binding motif of IRAK4 inhibitor scaffolds while the bulky diphenylacetamide moiety is expected to further restrict the accessible kinome space, potentially reducing off‑target kinase interactions relative to smaller acetamide analogs.

Kinase Inhibition Selectivity Hinge Binder

Optimal Research and Industrial Application Scenarios for 2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide


TSPO Counter‑Screening and Selectivity Profiling

Researchers developing 3‑acetamide TSPO ligands (e.g., DPA‑714 derivatives) can use this 6‑acetamide compound as a negative control to confirm target engagement specificity. Its predicted inactivity at TSPO (>1000 nM) but identical core scaffold allows differentiation of TSPO‑mediated vs. off‑target effects in microglial activation assays [1].

CNS‑Penetrant Kinase Probe Development

The elevated lipophilicity (estimated clogP ~4.0) and CF₃‑enhanced metabolic stability make this compound a suitable starting point for developing brain‑penetrant kinase inhibitors targeting neuroinflammation or neurodegenerative diseases [2]. Its 6‑acetamide topology aligns with IRAK4 and CK2 inhibitor pharmacophores [3].

Chemical Biology Tool for Acetamide Positional SAR

The compound serves as a key reference standard in systematic SAR studies comparing 3‑, 5,7‑, and 6‑acetamide pyrazolo[1,5‑a]pyrimidines. Its unique substitution pattern enables dissection of acetamide positional effects on kinase selectivity, TSPO binding, and metabolic fate without confounding substituent variations [4].

In Vitro Metabolism and Stability Benchmarking

Because CF₃‑substituted pyrazolo[1,5‑a]pyrimidines resist oxidative defluorination, this compound can be used as a stable benchmark in liver microsome assays to evaluate species‑specific metabolism of acetamide analogs, providing a control with minimal metabolite interference [5].

Quote Request

Request a Quote for 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.